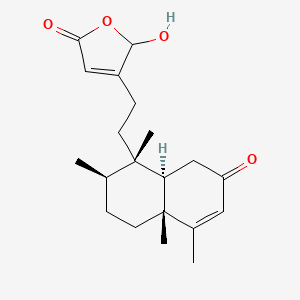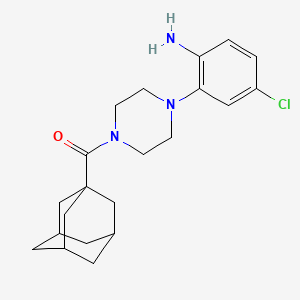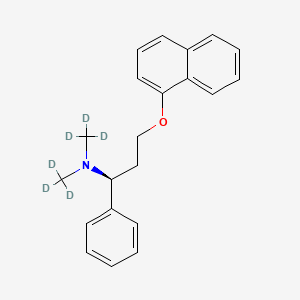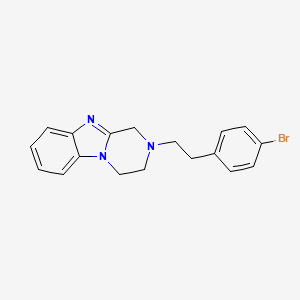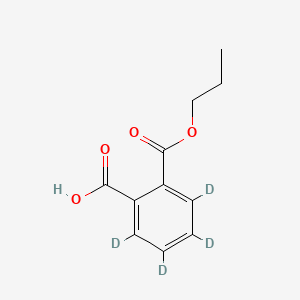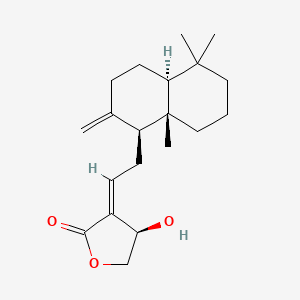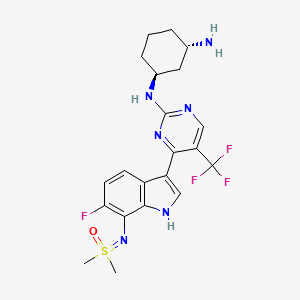
Aptab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
APTAB is synthesized through a series of chemical reactions involving the introduction of an anthracene moiety into a propyltrimethyl ammonium bromide structure. The synthesis typically involves the following steps:
Formation of the Anthracene Derivative: Anthracene is reacted with a suitable alkylating agent to introduce a propyl group.
Quaternization: The resulting compound is then quaternized with trimethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
APTAB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The bromide ion in this compound can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like silver nitrate or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution can result in various quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
APTAB has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane dynamics and interactions.
Biology: Helps in visualizing and tracking cellular processes involving membranes.
Industry: Utilized in the development of biosensors and other analytical tools .
Wirkmechanismus
APTAB exerts its effects through fluorescence quenching. The anthracene moiety in this compound interacts with specific molecules in the membrane, leading to a reduction in fluorescence intensity. This interaction allows researchers to study the localization and behavior of anthracene-labeled molecules in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(9-Anthracene)propyltrimethyl Ammonium Chloride: Similar structure but with a chloride ion instead of bromide.
9-Anthracenecarboxylic Acid: Contains an anthracene moiety but lacks the quaternary ammonium group.
Uniqueness
APTAB is unique due to its specific structure, which combines the fluorescent properties of anthracene with the cationic nature of the quaternary ammonium group. This combination makes it highly effective as a membrane probe, providing distinct advantages in fluorescence-based studies .
Eigenschaften
Molekularformel |
C20H24BrN |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
3-anthracen-9-ylpropyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C20H24N.BrH/c1-21(2,3)14-8-13-20-18-11-6-4-9-16(18)15-17-10-5-7-12-19(17)20;/h4-7,9-12,15H,8,13-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QTMSFTSLWQZCOC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCC1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


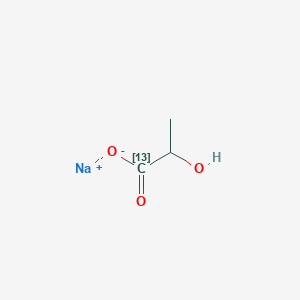
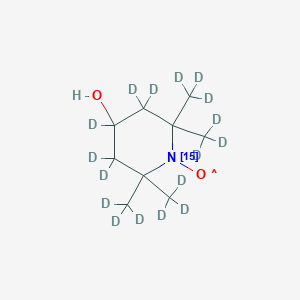
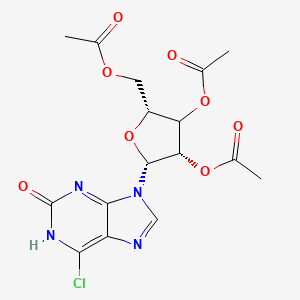
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)
